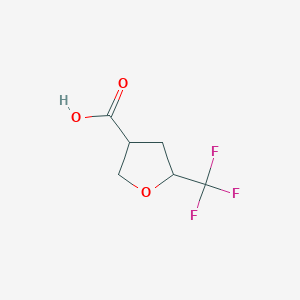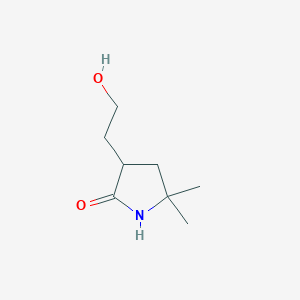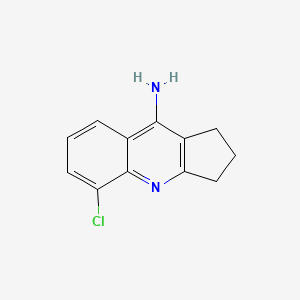![molecular formula C19H14F3P B13925061 Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
Diphenyl[4-(trifluoromethyl)phenyl]phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[4-(trifluoromethyl)phenyl]phosphine: is an organophosphorus compound that features a phosphine group bonded to two phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is known for its utility as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[4-(trifluoromethyl)phenyl]phosphine typically involves the reaction of diphenylphosphine with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl[4-(trifluoromethyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity and selectivity of the catalytic processes .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It also serves as a model compound for developing new pharmaceuticals that target metal-dependent enzymes .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and materials. Its role as a catalyst in polymerization reactions is particularly noteworthy, contributing to the synthesis of high-performance polymers .
Mecanismo De Acción
The mechanism by which Diphenyl[4-(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its function as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the ligand, thereby increasing the electrophilicity of the metal center and improving the efficiency of catalytic reactions .
Comparación Con Compuestos Similares
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Diphenyl(4-tolyl)phosphine
- 4-(Dimethylamino)phenyldiphenylphosphine
Comparison: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing capability compared to similar compounds. This property makes it particularly effective in catalytic applications where high reactivity and selectivity are required .
Propiedades
Fórmula molecular |
C19H14F3P |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
diphenyl-[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C19H14F3P/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
Clave InChI |
XDRGHRGPMXAABY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)


![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)


![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)


![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
